molecular formula C20H17ClN2O2 B5412624 4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide

4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B5412624
M. Wt: 352.8 g/mol
InChI Key: FRHABKMUEPVBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first developed by GlaxoSmithKline and has been shown to have potent inhibitory effects on several protein kinases that are involved in various cellular processes.

Mechanism of Action

4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide inhibits several protein kinases, including AKT, p70S6K, and SGK, which are involved in various cellular processes. AKT is a key regulator of cell survival and proliferation, and its activation is often observed in cancer cells. This compound inhibits AKT by binding to its ATP-binding site, which prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on several protein kinases that are involved in various cellular processes. This compound has been shown to be effective in inhibiting the growth of several cancer cell lines, including breast, colon, and lung cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a critical process for the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action has been well characterized. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on several other protein kinases, which can complicate the interpretation of results. In addition, the potency of this compound can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide. One area of research is to further characterize its mechanism of action and identify its downstream targets. Another area of research is to investigate its potential therapeutic applications in combination with other cancer treatments. Finally, there is a need to develop more potent and selective inhibitors of AKT that can be used in clinical settings.

Synthesis Methods

The synthesis of 4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide involves several steps that include the reaction of 2-chlorobenzyl alcohol with pyridine-3-carboxaldehyde to form the intermediate product, which is then reacted with 4-aminobenzamide to produce the final compound. This method has been described in detail in a patent filed by GlaxoSmithKline and has been used to produce large quantities of this compound for research purposes.

Scientific Research Applications

4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent inhibitory effects on several protein kinases that are involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage repair. This compound has been shown to be effective in inhibiting the growth of several cancer cell lines, including breast, colon, and lung cancer.

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-19-6-2-1-5-17(19)14-25-18-9-7-16(8-10-18)20(24)23-13-15-4-3-11-22-12-15/h1-12H,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHABKMUEPVBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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